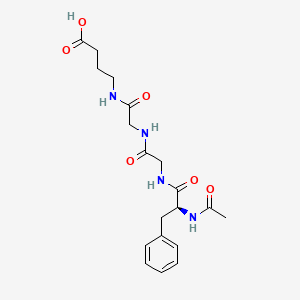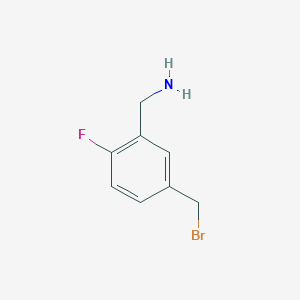
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole is a chemical compound with the molecular formula C10H12ClNOS2 It is known for its unique structure, which includes a benzoxazole ring substituted with a chlorine atom and two methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole typically involves the reaction of 5-chloro-2-aminophenol with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using potassium carbonate as a base. The resulting intermediate is then cyclized to form the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzoxazole ring or the substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzoxazole derivatives.
Substitution: Various substituted benzoxazole compounds.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methylsulfanyl-1,3-benzoxazole: Lacks one methylsulfanyl group compared to the target compound.
2,2-Bis(methylsulfanyl)-1,3-benzoxazole: Does not have the chlorine substitution.
5-Chloro-2,3-dihydro-1,3-benzoxazole: Lacks the methylsulfanyl groups.
Uniqueness
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole is unique due to the presence of both chlorine and two methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications and distinguishes it from other benzoxazole derivatives.
Eigenschaften
CAS-Nummer |
827599-11-1 |
|---|---|
Molekularformel |
C9H10ClNOS2 |
Molekulargewicht |
247.8 g/mol |
IUPAC-Name |
5-chloro-2,2-bis(methylsulfanyl)-3H-1,3-benzoxazole |
InChI |
InChI=1S/C9H10ClNOS2/c1-13-9(14-2)11-7-5-6(10)3-4-8(7)12-9/h3-5,11H,1-2H3 |
InChI-Schlüssel |
HAVLHNHUZNBJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1(NC2=C(O1)C=CC(=C2)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


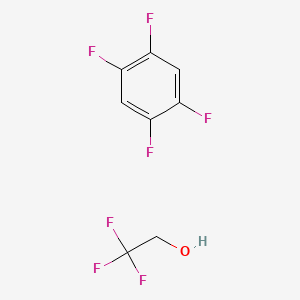

![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)

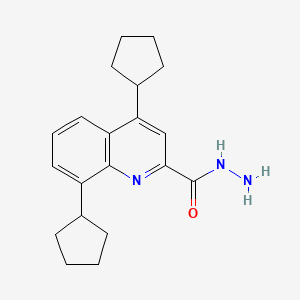
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
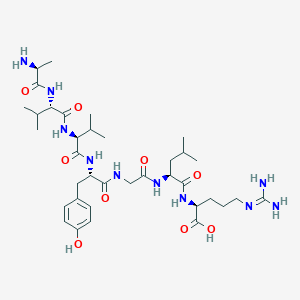
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
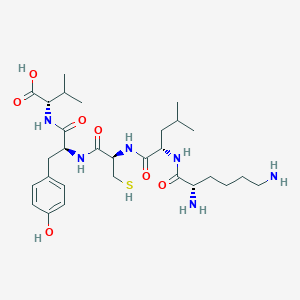
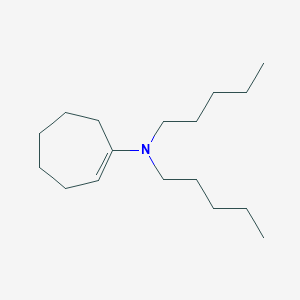
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
